N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Description

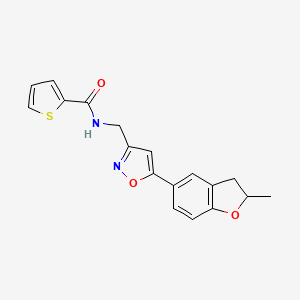

This compound features a hybrid heterocyclic framework combining isoxazole, 2,3-dihydrobenzofuran, and thiophene-2-carboxamide moieties. The isoxazole ring (C₃H₃NO) is linked to a 2-methyl-2,3-dihydrobenzofuran group at position 5, while the thiophene-2-carboxamide is attached via a methylene bridge at position 3 of the isoxazole.

Properties

IUPAC Name |

N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-11-7-13-8-12(4-5-15(13)22-11)16-9-14(20-23-16)10-19-18(21)17-3-2-6-24-17/h2-6,8-9,11H,7,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDQBJWLOCNQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological activities. They have been used in the treatment of various diseases such as cancer or psoriasis.

Mode of Action

Benzofuran derivatives have been known to interact with various targets leading to a wide array of biological activities. For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain.

Biochemical Pathways

Benzofuran and its derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological activities.

Biological Activity

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound notable for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structure combining several functional groups:

- Dihydrobenzofuran moiety : Contributes to the compound's hydrophobic characteristics.

- Isoxazole ring : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

- Thiophene group : Enhances the compound's ability to interact with biological targets.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₃S |

| Molecular Weight | 382.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies indicate that it may act as an antagonist at serotonin receptors, which could be beneficial in treating anxiety and depression disorders.

Biological Activities

- Antidepressant Effects : The compound's antagonistic properties at serotonin receptors suggest potential applications in managing mood disorders.

- Antimicrobial Activity : Similar compounds in its class have shown effectiveness against various pathogens, indicating that further research could reveal similar properties for this compound.

- Anti-inflammatory Properties : The structural components of the compound are associated with anti-inflammatory effects, which may be beneficial in treating conditions linked to inflammation.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of related compounds, providing insight into the potential effects of this compound:

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : A simpler analog lacking the isoxazole and dihydrobenzofuran groups. The thiophene-2-carboxamide is directly linked to a 2-nitrophenyl group.

- Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding yellow crystals .

- Structural Insights: Dihedral angles between thiophene and benzene rings: 8.50–13.53°, similar to its furan analog (9.71°) .

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

- Structure: Shares the isoxazole-thiophene-carboxamide core but substitutes dihydrobenzofuran with a diethylaminophenyl group.

- Synthesis: Oxime formation: 5-methylthiophene-2-carbaldehyde + hydroxylamine → oxime intermediate . Isoxazole cyclization: Oxime + ethyl 2-butenoate + Oxone® → ethyl ester intermediate . Hydrolysis: Ester → carboxylic acid, followed by amidation .

- Key Differences: The diethylaminophenyl group enhances solubility but may reduce metabolic stability compared to the dihydrobenzofuran in the target compound.

Thiazole-5-ylmethyl Carbamates (e.g., Compounds l, m)

- Structure : Replace isoxazole with thiazole and incorporate carbamate linkages.

- Example : Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .

- Functional Relevance : Thiazole carbamates often target proteases or kinases, suggesting divergent bioactivity compared to the isoxazole-thiophene scaffold .

N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide

- Structure : Shares the benzofuran and carbohydrazide groups but integrates a dihydrothiazole ring.

- Synthesis : Optimized via acetaldehyde coupling, with yields confirmed by NMR and mass spectrometry .

- Bioactivity : Nitro and carbohydrazide groups may confer antimicrobial or antiparasitic activity , though specific data are unavailable .

Critical Analysis of Structural and Functional Differences

- Isoxazole vs. Thiazole/Thiadiazole : Isoxazole’s oxygen atom may enhance hydrogen-bonding capacity compared to sulfur-containing thiazoles, affecting target binding .

- Dihydrobenzofuran vs. Phenyl Groups : The dihydrobenzofuran’s semi-rigid structure could improve pharmacokinetic properties (e.g., metabolic stability) over flexible phenyl substituents .

- Thiophene-2-carboxamide vs. Nitro/Carbohydrazide: The carboxamide group in the target compound may reduce cytotoxicity compared to nitro derivatives, which are associated with genotoxicity .

Q & A

Q. What are the common synthetic strategies for N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the isoxazole ring via cycloaddition or condensation reactions. For example, 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a standard method for isoxazole core formation .

- Step 2 : Introduction of the 2-methyl-2,3-dihydrobenzofuran moiety through coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .

- Step 3 : Methylation and carboxamide linkage via nucleophilic acyl substitution, often using thiophene-2-carboxylic acid derivatives activated as acid chlorides . Solvents like dimethylformamide (DMF) and catalysts such as triethylamine are critical for optimizing intermediate coupling .

Q. How is the compound structurally characterized post-synthesis?

Key analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing dihydrobenzofuran protons (δ 3.0–4.5 ppm) and isoxazole/thiophene aromatic signals .

- HPLC : Validates purity (>95% typically required for biological assays) and monitors reaction progress .

- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to verify the target structure .

Q. What initial biological screening approaches are recommended for this compound?

- In vitro assays : Antimicrobial activity via minimum inhibitory concentration (MIC) tests or cytotoxicity using MTT assays on cancer cell lines. Isoxazole-thiophene hybrids often target enzymes like cyclooxygenase or kinases .

- Solubility profiling : Use DMSO for stock solutions, followed by dilution in PBS or cell culture media to avoid precipitation .

Advanced Research Questions

Q. How can reaction yields be optimized for challenging intermediates (e.g., dihydrobenzofuran-isoxazole coupling)?

- Ultrasound/microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% via enhanced energy transfer .

- Design of Experiments (DoE) : Statistical optimization of variables (temperature, solvent ratio, catalyst loading) identifies critical parameters. For example, a central composite design could maximize yield while minimizing side products .

Q. How to address contradictory biological activity data across studies?

- Orthogonal assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Batch-to-batch purity analysis : Trace impurities (e.g., unreacted intermediates) may antagonize biological activity; use preparative HPLC for rigorous purification .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents on the dihydrobenzofuran (e.g., electron-withdrawing groups at position 5) or thiophene carboxamide (e.g., methyl vs. halogen substituents) to evaluate potency shifts .

- Molecular docking : Prioritize modifications by simulating interactions with target proteins (e.g., docking into the ATP-binding site of kinases) .

Q. How to handle stability issues during storage or biological assays?

- Lyophilization : Stabilize the compound in powder form at -20°C under inert atmosphere to prevent oxidation of the dihydrobenzofuran ring .

- Protect light-sensitive groups : Use amber vials and avoid prolonged exposure to UV light during handling .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

Q. Table 2. Analytical Parameters for Quality Control

| Technique | Parameters | Target Criteria |

|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | Match predicted splitting patterns |

| HPLC | C18 column, 254 nm | Purity ≥95% |

| HRMS | ESI+, m/z | Δ < 5 ppm from theoretical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.